Journal Name:Drug Discovery Today
Journal ISSN:1359-6446
IF:8.369
Journal Website:http://www.sciencedirect.com/science/journal/13596446
Year of Origin:1996
Publisher:Elsevier Ltd
Number of Articles Per Year:199
Publishing Cycle:Semimonthly
OA or Not:Not
Cell Death Pathways: The Variable Mechanisms Underlying Fine Particulate Matter-Induced Cytotoxicity
Drug Discovery Today ( IF 8.369 ) Pub Date: 2023-01-25 , DOI: 10.1021/acsnanoscienceau.2c00059
Recently, the advent of health risks due to the cytotoxicity of fine particulate matter (FPM) is concerning. Numerous studies have reported abundant data elucidating the FPM-induced cell death pathways. However, several challenges and knowledge gaps are still confronted nowadays. On one hand, the undefined components of FPM (such as heavy metals, polycyclic aromatic hydrocarbons, and pathogens) are all responsible for detrimental effects, thus rendering it difficult to delineate the specific roles of these copollutants. On the other hand, owing to the crosstalk and interplay among different cell death signaling pathways, precisely determining the threats and risks posed by FPM is difficult. Herein, we recapitulate the current knowledge gaps present in the recent studies regarding FPM-induced cell death, and propose future research directions for policy-making to prevent FPM-induced diseases and improve knowledge concerning the adverse outcome pathways and public health risks of FPM.
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Effects of Immune Cell Heterogeneity and Protein Corona on the Cellular Association and Cytotoxicity of Gold Nanoparticles: A Single-Cell-Based, High-Dimensional Mass Cytometry Study
Drug Discovery Today ( IF 8.369 ) Pub Date: 2023-04-24 , DOI: 10.1021/acsnanoscienceau.3c00001
Understanding how nanoparticles (NPs) interact with biological systems is important in many biomedical research areas. However, the heterogeneous nature of biological systems, including the existence of numerous cell types and multitudes of key environmental factors, makes these interactions extremely challenging to investigate precisely. Here, using a single-cell-based, high-dimensional mass cytometry approach, we demonstrated that the presence of protein corona has significant influences on the cellular associations and cytotoxicity of gold NPs for human immune cells, and those effects vary significantly with the types of immune cells and their subsets. The altered surface functionality of protein corona reduced the cytotoxicity and cellular association of gold NPs in most cell types (e.g., monocytes, dendritic cells, B cells, natural killer (NK) cells, and T cells) and those immune cells selected different endocytosis pathways such as receptor-mediated endocytosis, phagocytosis, and micropinocytosis. However, even slight alterations in the major cell type (phagocytic cells and non-phagocytic cells) and T cell subsets (e.g., memory and naive T cells) resulted in significant protein corona-dependent variations in their cellular dose of gold NPs. Especially, naive T killer cells exhibited additional heterogeneity than memory T killer cells, with clusters exhibiting distinct cellular association patterns in single-cell contour plots. This multi-parametric analysis of mass cytometry data established a conceptual framework for a more holistic understanding of how the human immune system responds to external stimuli, paving the way for the application of precisely engineered NPs as promising tools of nanomedicine under various clinical settings, including targeted drug delivery and vaccine development.
Detail
Acidity of Carboxylic Acid Ligands Influences the Formation of VO2(A) and VO2(B) Nanocrystals under Solvothermal Conditions
Drug Discovery Today ( IF 8.369 ) Pub Date: 2023-06-22 , DOI: 10.1021/acsnanoscienceau.3c00014
Vanadium dioxide (VO2) can adopt many different crystal structures at ambient temperature and pressure, each with different, and often desirable, electronic, optical, and chemical properties. Understanding how to control which crystal phase forms under various reaction conditions is therefore crucial to developing VO2 for various applications. This paper describes the impact of ligand acidity on the formation of VO2 nanocrystals from the solvothermal reaction of vanadyl acetylacetonate (VO(acac)2) with stoichiometric amounts of water. Carboxylic acids examined herein favor the formation of the monoclinic VO2(B) phase over the tetragonal VO2(A) phase as the concentration of water in the reaction increases. However, the threshold concentration of water required to obtain phase-pure VO2(B) nanocrystals increases as the pKa of the carboxylic acid decreases. We also observe that increasing the concentration of VO(acac)2 or the concentration of acid while keeping the concentration of water constant favors the formation of VO2(A). Single-crystal electron diffraction measurements enable the identification of vanadyl carboxylate species formed in reactions that do not contain enough water to promote the formation of VO2. Increasing the length of the carbon chain on aliphatic carboxylic acids did not impact the phase of VO2 nanocrystals obtained but did result in a change from nanorod to nanoplatelet morphology. These results suggest that inhibiting the rate of hydrolysis of the VO(acac)2 precursor either by decreasing the ratio of water to VO(acac)2 or by increasing the fraction of water molecules that are protonated favors the formation of VO2(A) over VO2(B).
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Graphene and Beyond: Recent Advances in Two-Dimensional Materials Synthesis, Properties, and Devices
Drug Discovery Today ( IF 8.369 ) Pub Date: 2022-09-16 , DOI: 10.1021/acsnanoscienceau.2c00017
Since the isolation of graphene in 2004, two-dimensional (2D) materials research has rapidly evolved into an entire subdiscipline in the physical sciences with a wide range of emergent applications. The unique 2D structure offers an open canvas to tailor and functionalize 2D materials through layer number, defects, morphology, moiré pattern, strain, and other control knobs. Through this review, we aim to highlight the most recent discoveries in the following topics: theory-guided synthesis for enhanced control of 2D morphologies, quality, yield, as well as insights toward novel 2D materials; defect engineering to control and understand the role of various defects, including in situ and ex situ methods; and properties and applications that are related to moiré engineering, strain engineering, and artificial intelligence. Finally, we also provide our perspective on the challenges and opportunities in this fascinating field.
Detail
Heterogeneity in Cation Exchange Ag+ Doping of CdSe Nanocrystals
Drug Discovery Today ( IF 8.369 ) Pub Date: 2023-04-25 , DOI: 10.1021/acsnanoscienceau.3c00010
Cation exchange is becoming extensively used for nanocrystal (NC) doping in order to produce NCs with unique optical and electronic properties. However, despite its ever-increasing use, the relationships between the cation exchange process, its doped NC products, and the resulting NC photophysics are not well characterized. For example, similar doping procedures on NCs with the same chemical compositions have resulted in quite different photophysics. Through a detailed single molecule investigation of a postsynthesis Ag+ doping of CdSe NCs, a number of species were identified within a single doped NC sample, suggesting the differences in the optical properties of the various synthesis methods are due to the varied contributions of each species. Electrostatic force microscopy (EFM), electron energy loss spectroscopy (EELS) mapping, and single molecule photoluminescence (PL) studies were used to identify four possible species resulting from the Ag+-CdSe cation exchange doping process. The heterogeneity of these samples shows the difficulty in controlling a postsynthesis cation exchange method to produce homogeneous samples needed for use in any potential application. Additionally, the heterogeneity in the doped samples demonstrates that significant care must be taken in describing the ensemble or average characteristics of the sample.
Detail
Homogeneous Nanoparticles of Multimetallic Phosphides via Precursor Tuning: Ternary and Quaternary M2P Phases (M = Fe, Co, Ni)
Drug Discovery Today ( IF 8.369 ) Pub Date: 2022-08-09 , DOI: 10.1021/acsnanoscienceau.2c00025
Transition metal phosphides (TMPs) are a highly investigated class of nanomaterials due to their unique magnetic and catalytic properties. Although robust and reproducible synthetic routes to narrow polydispersity monometallic phosphide nanoparticles (M2P; M = Fe, Co, Ni) have been established, the preparation of multimetallic nanoparticle phases (M2–xM′xP; M, M′ = Fe, Co, Ni) remains a significant challenge. Colloidal syntheses employ zero-valent metal carbonyl or multivalent acetylacetonate salt precursors in combination with trioctylphosphine as the source of phosphorus, oleylamine as the reducing agent, and additional solvents such as octadecene or octyl ether as “noncoordinating” cosolvents. Understanding how these different metal precursors behave in identical reaction environments is critical to assessing the role the relative reactivity of the metal precursor plays in synthesizing complex, homogeneous multimetallic TMP phases. In this study, phosphorus incorporation as a function of temperature and time was evaluated to probe how the relative rate of phosphidation of organometallic carbonyl and acetylacetonate salt precursors influences the homogeneous formation of bimetallic phosphide phases (M2–xM′xP; M, M′ = Fe, Co, Ni). From the relative rate of phosphidation studies, we found that where reactivity with TOP for the various metal precursors differs significantly, prealloying steps are necessary to isolate the desired bimetallic phosphide phase. These insights were then translated to establish streamlined synthetic protocols for the formation of new trimetallic Fe2–x–yNixCoyP phases.
Detail
Direct Ink Printing of PVdF Composite Polymer Electrolytes with Aligned BN Nanosheets for Lithium-Metal Batteries
Drug Discovery Today ( IF 8.369 ) Pub Date: 2022-03-15 , DOI: 10.1021/acsnanoscienceau.1c00056
The use of polymer electrolytes is of great interest for lithium-metal batteries (LMBs) due to their stability with lithium metal. However, the low thermal conductivity of polymer electrolytes poses a significant barrier to minimizing the formation of local hot spots during electrochemical reactions in lithium batteries that may lead to dendritic plating of Li or thermal runaway events. Electrolyte nanocomposites with proper distribution of thermally conductive nanomaterials offer an opportunity to address this shortcoming. Utilizing a custom-designed direct ink writing (DIW) process, we show that highly aligned boron nitride (BN) nanosheets can be embedded in poly(vinylidene fluoride-hexafluoropropylene) (PVdF) polymer composite electrolytes (CPE-BN), enabling novel architectural designs for safe Li-metal batteries. It is observed that the CPE-BN electrolytes possess a 400% increase in their in-plane thermal conductivity, which enables faster heat distribution in the CPE-BN electrolyte compared to the polymer electrolytes without BN nanosheets. The CPE-BN containing symmetric lithium cell exhibits stable Li plating/stripping for over 2000 cycles without short-circuiting due to the suppression of dendritic lithium. The lithium-ion half-cells made with the CPE-BN show stable cycling performance at 1C charge–discharge rate for 250 cycles with 90% capacity retention. This reported DIW-printed PVdF composite polymer electrolyte could be used as a model for developing new architectures for other electrolytes or electrodes, thus enabling new chemistry and improved performances in energy-storage devices.
Detail
Markov State Study of Electrostatic Channeling within the Tricarboxylic Acid Cycle Supercomplex
Drug Discovery Today ( IF 8.369 ) Pub Date: 2022-06-07 , DOI: 10.1021/acsnanoscienceau.2c00011
The high efficiency of cascade reactions in supramolecular enzyme nanoassemblies, known as metabolons, has attracted substantial attention in various fields ranging from fundamental biochemistry and molecular biology to recent applications in biofuel cells, biosensors, and chemical synthesis. One reason for the high efficiency of metabolons is the structures formed by sequential enzymes that allow the direct transport of intermediates between consecutive active sites. The supercomplex of malate dehydrogenase (MDH) and citrate synthase (CS) is an ideal example of the controlled transport of intermediates via electrostatic channeling. Here, using a combination of molecular dynamics (MD) simulations and a Markov state model (MSM), we examined the transport process of the intermediate oxaloacetate (OAA) from MDH to CS. The MSM enables the identification of the dominant transport pathways of OAA from MDH to CS. Analysis of all pathways using a hub score approach reveals a small set of residues that control OAA transport. This set includes an arginine residue previously identified experimentally. MSM analysis of a mutated complex, where the identified arginine is replaced by alanine, led to a 2-fold decrease in transfer efficiency, also consistent with experimental results. This work provides a molecular-level understanding of the electrostatic channeling mechanism and will enable the further design of catalytic nanostructures utilizing electrostatic channeling.
Detail
Interaction of the Staphylococcus aureus Surface Protein FnBPB with Corneodesmosin Involves Two Distinct, Extremely Strong Bonds
Drug Discovery Today ( IF 8.369 ) Pub Date: 2022-10-18 , DOI: 10.1021/acsnanoscienceau.2c00036
Attachment of Staphylococcus aureus to human skin corneocyte cells plays a critical role in exacerbating the severity of atopic dermatitis (AD). Pathogen-skin adhesion is mediated by bacterial cell-surface proteins called adhesins, including fibronectin-binding protein B (FnBPB). FnBPB binds to corneodesmosin (CDSN), a glycoprotein exposed on AD patient corneocytes. Using single-molecule experiments, we demonstrate that CDSN binding by FnBPB relies on a sophisticated two-site mechanism. Both sites form extremely strong bonds with binding forces of ∼1 and ∼2.5 nN albeit with faster dissociation rates than those reported for homologues of the adhesin. This previously unidentified two-binding site interaction in FnBPB illustrates its remarkable variety of adhesive functions and is of biological significance as the high strength and short bond lifetime will favor efficient skin colonization by the pathogen.
Detail
Light-Mediated Electrochemical Synthesis of Manganese Oxide Enhances Its Stability for Water Oxidation
Drug Discovery Today ( IF 8.369 ) Pub Date: 2023-04-23 , DOI: 10.1021/acsnanoscienceau.3c00002
New methods are needed to increase the activity and stability of earth-abundant catalysts for electrochemical water splitting to produce hydrogen fuel. Electrodeposition has been previously used to synthesize manganese oxide films with a high degree of disorder and a mixture of oxidation states for Mn, which has led to electrocatalysts with high activity but low stability for the oxygen evolution reaction (OER) at high current densities. In this study, we show that multipotential electrodeposition of manganese oxide under illumination produces nanostructured films with significantly higher stability for the OER compared to films grown under otherwise identical conditions in the dark. Manganese oxide films grown by multipotential deposition under illumination sustain a current density of 10 mA/cm2 at 2.2 V versus reversible hydrogen electrode for 18 h (pH 13). Illumination does not enhance the activity or stability of manganese oxide films grown using a constant potential, and films grown by multipotential deposition in the dark undergo a complete loss of activity within 1 h of electrolysis. Electrochemical and structural characterization indicate that photoexcitation of the films during growth reduces Mn ions and changes the content and structure of intercalated potassium ions and water molecules in between the disordered layers of birnessite-like sheets of MnOx, which stabilizes the nanostructured film during electrocatalysis. These results demonstrate that combining multiple external stimuli (i.e., light and an external potential) can induce structural changes not attainable by either stimulus alone to make earth-abundant catalysts more active and stable for important chemical transformations such as water oxidation.
Detail
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines Sub Discipline TOP Summarize
医学2区 PHARMACOLOGY & PHARMACY 药学1区 Not Not
Supplementary Information
Self Citation Rate H-index SCI Inclusion Status PubMed Central (PML)
2.90 142 Science Citation Index Science Citation Index Expanded Not
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